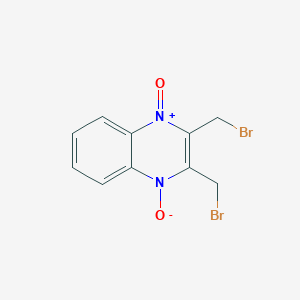
Conoidin A
描述
锥形毒素A是一种过氧化氢酶2的共价抑制剂,该酶参与细胞内氧化应激的调节。
科学研究应用
锥形毒素A在科学研究中有多种应用,包括:
癌症研究: 锥形毒素A通过提高细胞内活性氧物种水平,在胶质母细胞瘤细胞中表现出高毒性。
作用机制
锥形毒素A通过与过氧化氢酶II的过氧化型半胱氨酸共价结合发挥作用,从而抑制其过氧化物酶活性。这种抑制会导致细胞内活性氧物种的积累,从而诱导癌细胞的死亡。 锥形毒素A的分子靶点包括过氧化氢酶I和过氧化氢酶II,但不包括过氧化氢酶III .
类似化合物:
腺嘌呤: 抑制过氧化氢酶I活性并略微降低胶质母细胞瘤细胞的活力.
甲萘醌: 一种活性氧物种诱导剂,可以增强锥形毒素A的抗癌活性.
塞来昔布: 另一种活性氧物种诱导剂,可以增强锥形毒素A的作用.
锥形毒素A的独特性: 锥形毒素A在其对胶质母细胞瘤细胞的高毒性和其显著提高细胞内活性氧物种水平的能力方面是独一无二的。 与仅略微降低细胞活力的腺嘌呤不同,锥形毒素A在诱导癌细胞死亡方面显示出更高的功效 .
准备方法
合成路线和反应条件: 锥形毒素A的合成涉及与过氧化氢酶II的过氧化型半胱氨酸的共价结合。具体的合成路线和反应条件属于专有技术,在公开文献中没有广泛披露。 已知该化合物是为确保研究目的的高纯度和有效性而合成的 .
工业生产方法: 锥形毒素A的工业生产方法没有得到广泛的记录。 该化合物主要用于研究和实验目的,其生产涉及严格的质量控制措施,以保持其作为过氧化氢酶抑制剂的有效性 .
化学反应分析
反应类型: 锥形毒素A主要与过氧化氢酶II的过氧化型半胱氨酸发生共价结合反应。 这种结合是不可逆的,并抑制该酶的过氧化物酶活性 .
常用试剂和条件: 涉及锥形毒素A的反应通常需要有利于共价键合的条件。 常用试剂包括能够诱导氧化应激的试剂,例如甲萘醌或塞来昔布,这些试剂已被证明可以增强锥形毒素A的抗癌活性 .
形成的主要产物: 锥形毒素A与过氧化氢酶II反应形成的主要产物是受抑制的酶复合物,其中过氧化型半胱氨酸与锥形毒素A共价结合 .
相似化合物的比较
Adenanthin: Inhibits peroxiredoxin I activity and slightly decreases glioblastoma cell viability.
Menadione: A reactive oxygen species-inducing agent that potentiates the anticancer activity of Conoidin A.
Celecoxib: Another reactive oxygen species-inducing agent that enhances the effects of this compound.
Uniqueness of this compound: this compound is unique in its high toxicity to glioblastoma cells and its ability to elevate intracellular reactive oxygen species levels significantly. Unlike adenanthin, which only slightly decreases cell viability, this compound shows a much higher efficacy in inducing cell death in cancer cells .
属性
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-67-6 | |
| Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


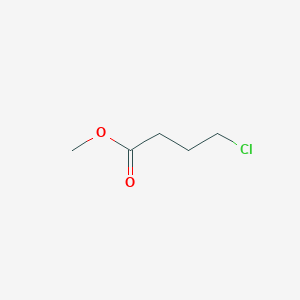
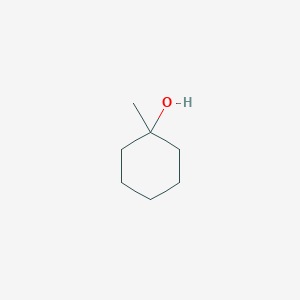

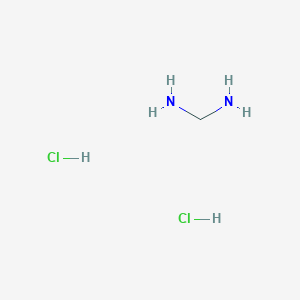



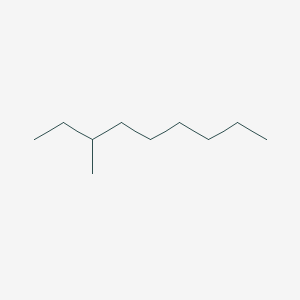
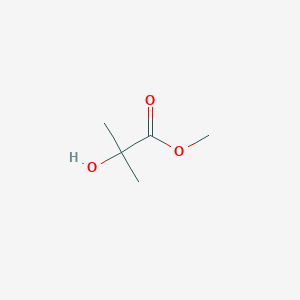
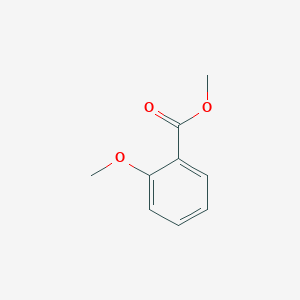
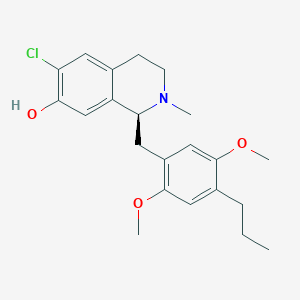

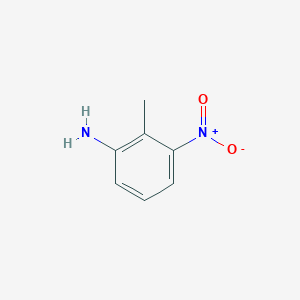
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
